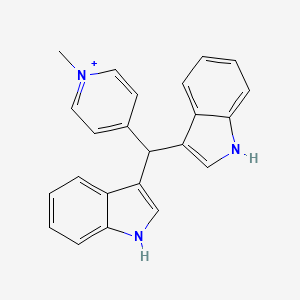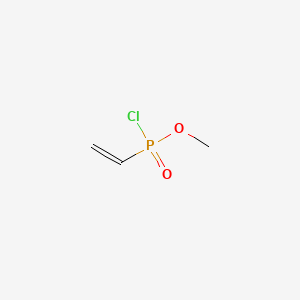
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with indole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium typically involves the reaction of 1-methylpyridinium salts with indole derivatives. One common method includes the use of indole-3-carbaldehyde and 1-methylpyridinium iodide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
科学研究应用
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for biochemical assays.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism by which 4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium exerts its effects involves interaction with various molecular targets. It is known to bind to nuclear receptors and modulate gene expression, leading to changes in cellular processes such as apoptosis and cell proliferation. The compound can also generate reactive oxygen species, contributing to its cytotoxic effects in cancer cells .
相似化合物的比较
Similar Compounds
- 4-(Di(1H-indol-3-yl)methyl)phenol
- 1-Methyl-4-(1H-indol-3-yl)methylpyridinium
- Diindolylmethane derivatives
Uniqueness
4-(Di(1H-indol-3-yl)methyl)-1-methylpyridin-1-ium is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents .
属性
分子式 |
C23H20N3+ |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
3-[1H-indol-3-yl-(1-methylpyridin-1-ium-4-yl)methyl]-1H-indole |
InChI |
InChI=1S/C23H20N3/c1-26-12-10-16(11-13-26)23(19-14-24-21-8-4-2-6-17(19)21)20-15-25-22-9-5-3-7-18(20)22/h2-15,23-25H,1H3/q+1 |
InChI 键 |
QTXHWHLDFGOOKK-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)




![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)


![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)
![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)

